3-(Isobutylthio)phenylboronic acid
Overview
Description
3-(Isobutylthio)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound, specifically, has a phenyl ring substituted with an isobutylthio group and a boronic acid functional group, making it unique in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylthio)phenylboronic acid typically involves the introduction of the isobutylthio group to a phenylboronic acid precursor. One common method is through the reaction of phenylboronic acid with isobutylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the isobutylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids depending on the electrophile used.
Scientific Research Applications
3-(Isobutylthio)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: The compound is used in the development of materials with specific properties, such as polymers that can interact with diols.
Mechanism of Action
The mechanism of action of 3-(Isobutylthio)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes that have diol-containing substrates. The boronic acid group interacts with the diol, forming a cyclic ester that inhibits the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the isobutylthio group, making it less hydrophobic and less reactive in certain conditions.
4-Formylphenylboronic acid: Contains a formyl group instead of an isobutylthio group, leading to different reactivity and applications.
3-Methylphenylboronic acid: Has a methyl group instead of an isobutylthio group, affecting its steric and electronic properties.
Uniqueness
3-(Isobutylthio)phenylboronic acid is unique due to the presence of the isobutylthio group, which imparts distinct hydrophobic and electronic properties. This makes it particularly useful in applications where interaction with hydrophobic environments or specific electronic effects are desired.
Properties
IUPAC Name |
[3-(2-methylpropylsulfanyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJPTBCKAGBJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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